molecular formula C9H11Br B091336 1-(2-Bromoethyl)-2-methylbenzene CAS No. 16793-90-1

1-(2-Bromoethyl)-2-methylbenzene

Cat. No.: B091336
CAS No.: 16793-90-1
M. Wt: 199.09 g/mol
InChI Key: PZXWZXNXBNIAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromoethyl)-2-methylbenzene is an organic compound belonging to the aryl bromide family. It consists of a bromine atom attached to an ethyl chain, which is further connected to a benzene ring substituted with a methyl group. This unique structure imparts a variety of chemical properties, making it a valuable compound in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-2-methylbenzene can be synthesized through the anti-Markovnikov addition of hydrogen bromide to styrene. This reaction typically involves specific reagents and catalysts such as azobisisobutyronitrile in n-heptane solvent. By optimizing reaction conditions, including temperature and duration, a high yield of 95% can be achieved .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethyl chain can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding ethylbenzene derivative.

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of ethylbenzene derivatives.

Scientific Research Applications

1-(2-Bromoethyl)-2-methylbenzene has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-2-methylbenzene involves its reactivity as an aryl bromide. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of various functional groups. In oxidation reactions, the ethyl chain undergoes transformation to form alcohols or carboxylic acids. The compound’s reactivity is influenced by the electronic effects of the benzene ring and the methyl substituent.

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromoethyl)-2-methylbenzene is unique due to the presence of both a bromine atom and a methyl group on the benzene ring. This combination imparts specific reactivity patterns and makes it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

1-(2-bromoethyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-8-4-2-3-5-9(8)6-7-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXWZXNXBNIAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373661
Record name 1-(2-bromoethyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16793-90-1
Record name 1-(2-bromoethyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromoethyl)-2-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromoethyl)-2-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-(2-Bromoethyl)-2-methylbenzene
Reactant of Route 3
Reactant of Route 3
1-(2-Bromoethyl)-2-methylbenzene
Reactant of Route 4
Reactant of Route 4
1-(2-Bromoethyl)-2-methylbenzene
Reactant of Route 5
1-(2-Bromoethyl)-2-methylbenzene
Reactant of Route 6
Reactant of Route 6
1-(2-Bromoethyl)-2-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.